molecular formula C18H21N5O3S B14985735 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B14985735
M. Wt: 387.5 g/mol
InChI Key: FNOPBURROWQEBM-UHFFFAOYSA-N
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Description

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells. The exact molecular targets and pathways may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets, making it a promising candidate for further research and development .

Properties

Molecular Formula

C18H21N5O3S

Molecular Weight

387.5 g/mol

IUPAC Name

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C18H21N5O3S/c1-3-5-16-21-22-18(27-16)19-14(24)6-4-7-15-20-17(23-26-15)12-8-10-13(25-2)11-9-12/h8-11H,3-7H2,1-2H3,(H,19,22,24)

InChI Key

FNOPBURROWQEBM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC

Origin of Product

United States

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